molecular formula C16H16ClN3O3S2 B11437313 N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11437313
M. Wt: 397.9 g/mol
InChI Key: UGJFFXPBLZPQAW-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the thienopyrimidine core with a sulfonyl chloride derivative.

    Attachment of the acetamide moiety: The final step involves the coupling of the sulfonylated thienopyrimidine with 5-chloro-2-methoxyaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, solvent, and reaction time optimization.

    Purification techniques: Use of chromatography, recrystallization, or other purification methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
  • N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific chemical structure, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H16ClN3O3S2

Molecular Weight

397.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16ClN3O3S2/c1-20-15(22)14-10(5-6-24-14)19-16(20)25-8-13(21)18-11-7-9(17)3-4-12(11)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,18,21)

InChI Key

UGJFFXPBLZPQAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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